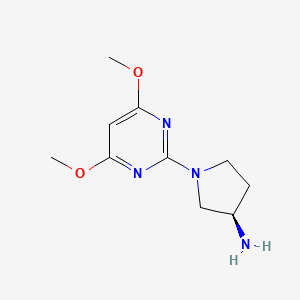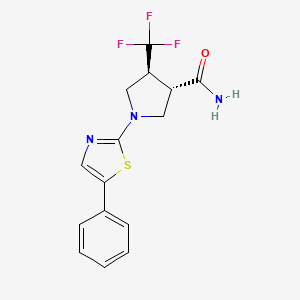![molecular formula C15H28N2O3 B7338244 4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide](/img/structure/B7338244.png)
4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide is a chemical compound that belongs to the class of azepane carboxamides. It has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, it has been shown to inhibit the aggregation of beta-amyloid peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
In animal models, this compound has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have a good safety profile and low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has a good safety profile and low toxicity in animal studies. One limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, future studies should aim to optimize the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide involves the reaction of 1,2-cyclopentanedicarboxylic anhydride with (R)-2-amino-1-methoxycyclopentane in the presence of a catalyst. This reaction results in the formation of a cyclic imide intermediate which is then reacted with 2-(2-hydroxyethyl)amine to produce the final product.
Aplicaciones Científicas De Investigación
4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-20-14-6-2-5-13(14)16-15(19)17-9-3-4-12(7-10-17)8-11-18/h12-14,18H,2-11H2,1H3,(H,16,19)/t12?,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAIIPQWWFJXRT-ILMHWDKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1NC(=O)N2CCCC(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1NC(=O)N2CCCC(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338164.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338170.png)

![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B7338180.png)
![3-[(1R,2R)-2-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]cyclopropyl]phenol](/img/structure/B7338187.png)
![3-(3-methylimidazol-4-yl)-5-[(1S,2R)-1-methyl-2-phenylcyclopropyl]-1,2,4-oxadiazole](/img/structure/B7338194.png)
![2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole](/img/structure/B7338201.png)

![1-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7338216.png)
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B7338229.png)

![4-[(3R,4R)-3-carbamoyl-4-(trifluoromethyl)pyrrolidin-1-yl]sulfonyl-3-methylbenzoic acid](/img/structure/B7338238.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-1-oxoisochromene-4-carboxamide](/img/structure/B7338260.png)
![N-[(1R,3S)-3-cyclopropylcyclohexyl]-1,1-dioxothian-4-amine](/img/structure/B7338263.png)
